

Stereoselective Synthesis of Dimethomorph E/Z Isomers: A Technical Guide

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Compound of Interest

Compound Name: *Dimethomorph*

Cat. No.: *B1233494*

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Abstract

Dimethomorph, a widely used morpholine fungicide, exists as a mixture of (E)- and (Z)-isomers, with the (Z)-isomer being the sole contributor to its fungicidal activity. Consequently, the stereoselective synthesis of the (Z)-isomer is of significant interest for enhancing the efficacy and sustainability of this agrochemical. This technical guide provides a comprehensive overview of the core principles and methodologies for the stereoselective synthesis of **Dimethomorph** E/Z isomers. It includes detailed proposed experimental protocols for both Z-selective and E-selective syntheses, a summary of quantitative data from literature, and visualization of the synthetic pathways. While specific, detailed protocols for the exclusive synthesis of each isomer are not extensively reported in publicly available literature, this guide constructs plausible and detailed synthetic routes based on established stereoselective olefination reactions.

Introduction

Dimethomorph, chemically known as (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine, is a systemic fungicide effective against Oomycetes. The fungicidal activity is exclusively attributed to the (Z)-isomer, which disrupts the fungal cell wall formation. Commercial **Dimethomorph** is typically produced as a mixture of (E) and (Z) isomers. The development of synthetic routes that favor the formation of the biologically active

(Z)-isomer is a key objective in process chemistry to improve yield and reduce the environmental impact of the inactive (E)-isomer.

This guide explores potential stereoselective synthetic strategies, primarily focusing on the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are powerful methods for the formation of carbon-carbon double bonds with predictable stereochemistry.

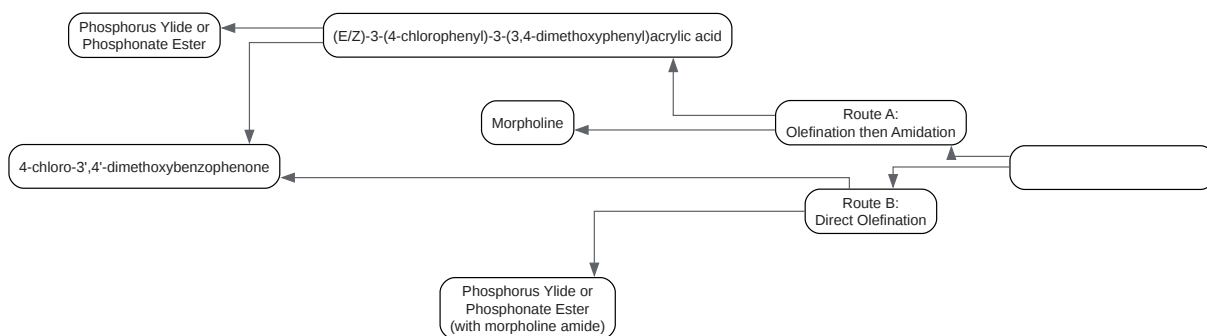
General Synthetic Strategies

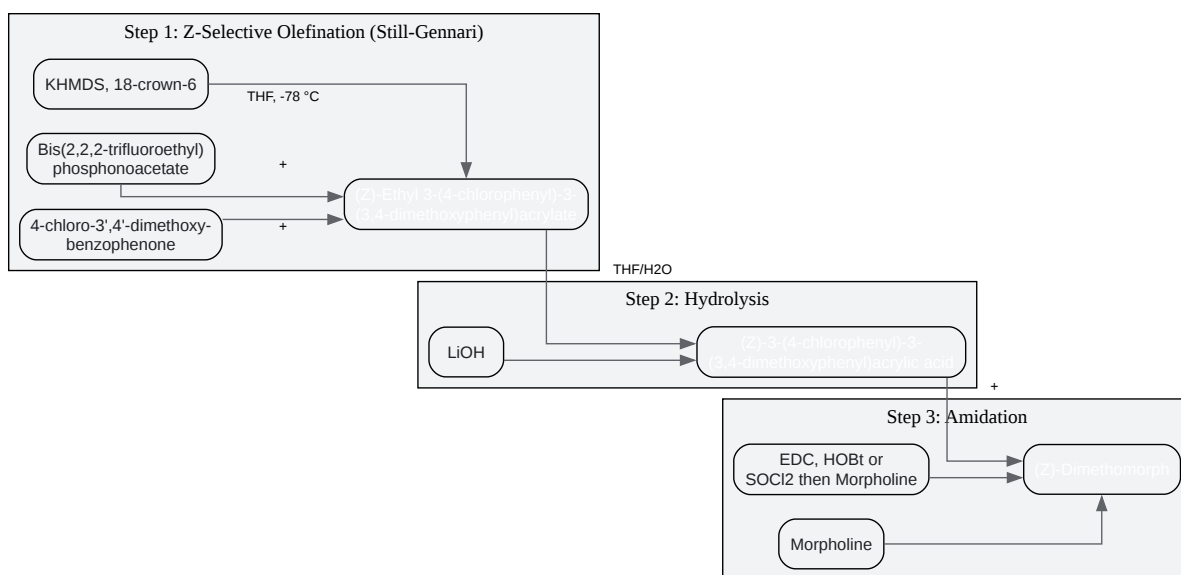
The synthesis of **Dimethomorph** isomers generally involves the formation of the trisubstituted alkene backbone followed by the amidation with morpholine, or the olefination of a ketone precursor that already contains the morpholine moiety. The key challenge lies in controlling the geometry of the double bond.

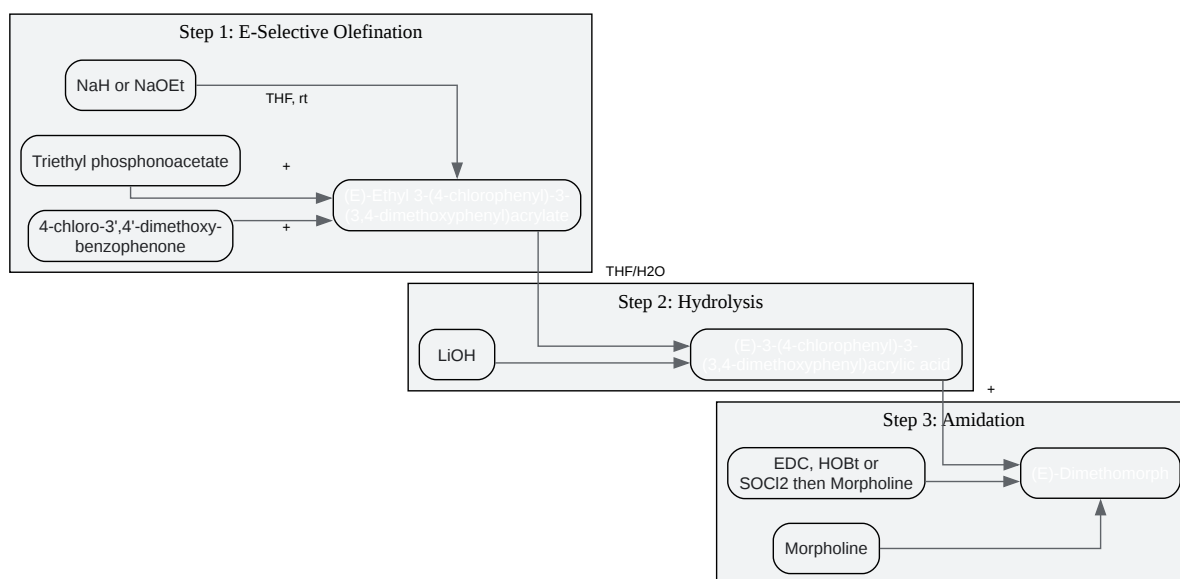
Retrosynthetic Analysis

A logical retrosynthetic analysis of **Dimethomorph** points to two main disconnection approaches for stereoselective synthesis:

- **Route A: Olefination followed by Amidation:** This involves the stereoselective synthesis of (E)- or (Z)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylic acid (or its activated derivative), followed by condensation with morpholine.
- **Route B: Direct Olefination:** This route involves the reaction of a phosphorus ylide or a phosphonate carbanion with 4-chloro-3',4'-dimethoxybenzophenone, where the olefination reagent carries the morpholine amide functionality.







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